molecular formula C6H4ClNO B1350383 3-Chloroisonicotinaldehyde CAS No. 72990-37-5

3-Chloroisonicotinaldehyde

Cat. No.: B1350383
CAS No.: 72990-37-5
M. Wt: 141.55 g/mol
InChI Key: ZVGDKOQPJCOCLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloroisonicotinaldehyde can be synthesized through various methods. One common approach involves the chlorination of isonicotinaldehyde using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires a solvent like dichloromethane and is conducted at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3-Chloro-4-pyridinecarboxaldehyde
  • 3-Chloropyridine-4-carboxaldehyde
  • 3-Chloroisonicotinic acid

Comparison: 3-Chloroisonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Biological Activity

3-Chloroisonicotinaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H4_4ClN\O
  • Molecular Weight : 143.55 g/mol
  • Structure : The compound features a pyridine ring with a chloro substituent at the 3-position and an aldehyde functional group.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound acts as an electrophile, interacting with nucleophilic sites on enzymes, which can inhibit their activity and disrupt cellular processes .
  • Cell Signaling Modulation : It influences cell signaling pathways and gene expression, impacting cellular metabolism and function.
  • Antimicrobial Activity : Research indicates that it may interfere with essential bacterial functions, potentially leading to cell death.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of specific enzymes crucial for bacterial survival.

Anticancer Potential

Research is ongoing into the anticancer properties of this compound. Preliminary findings suggest:

  • Induction of apoptosis in cancer cells.
  • Modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL, indicating strong antibacterial potential.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapidly absorbed when administered orally or via other routes.
  • Distribution : It interacts with transporters that facilitate its movement across cellular membranes.
  • Metabolism : Undergoes metabolic transformations that may enhance or diminish its bioactivity.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
IsonicotinaldehydeNo chlorineLess reactive; lower antimicrobial activity
3-BromoisonicotinaldehydeBromine instead of chlorineDifferent reactivity; potential for similar activities
3-Amino-2-chloroisonicotinaldehydeAmino group presentEnhanced solubility; potential enzyme inhibition

Properties

IUPAC Name

3-chloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-3-8-2-1-5(6)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGDKOQPJCOCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376646
Record name 3-Chloroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72990-37-5
Record name 3-Chloroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-pyridinecarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

THF (200 mL) is chilled to −70° C. in a dry flask under N2, and N-butyllithium (24.4 mL, 55.0 mmol) is added drop-wise. The reaction is placed in an ice bath and DIA (7.71 mL, 55.0 mmol) in THF (20 mL) is added drop-wise. The solution is again chilled to −70° C., and 3-chloropyridine (4.75 mL, 50.0 mmol) in THF (20 mL) is added drop-wise. The reaction is allowed to stir for 4 h at −70° C. and ethyl formate (4.44 mL, 55.0 mmol) in THF (20 mL) is added. The reaction is stirred for an additional 3 h at −70° C. and quenched with H2O (500 mL). The layers are allowed to separate, and the aqueous layer is extracted with EtOAc (3×250 mL). The combined organic layer is dried over MgSO4, filtered, and concentrated to a dark brown solid. The crude material is chromatographed over 250 g slurry-packed silica, eluting with 50% EtOAc/hexane to give 3-chloroisonicotinaldehyde (C120) as an off-white solid (55% yield). MS (EI) for C6H4ClNO, m/z: 141 (M)+.
Quantity
24.4 mL
Type
reactant
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

THF (200 mL) is chilled to −70° C. in a dry flask under N2, and N-butyllithium (24.4 mL, 55.0 mmol) is added drop-wise. The reaction is placed in an ice bath and diisopropyl amine (7.71 mL, 55.0 mmol) in THF (20 mL) is added drop-wise. The solution is again chilled to −70° C., and 3-chloropyridine (4.75 mL, 50.0 mmol) in THF (20 mL) is added drop-wise. The reaction is allowed to stir for 4 h at −70° C. and ethyl formate (4.44 mL, 55.0 mmol) in THF (20 mL) is added. The reaction is stirred for an additional 3 h at −70° C. and quenched with H2O (500 mL). The layers are allowed to separate, and the aqueous layer is extracted with EtOAc (3×250 mL). The combined organic layer is dried over MgSO4, filtered, and concentrated to a dark brown solid. The crude material is chromatographed over 250 g slurry-packed silica, eluting with 50% EtOAc/hexane. The fractions with the desired compound are collected and concentrated to give 3-chloroisonicotinaldehyde (C120) as an off-white solid (55% yield). MS (EI) for C6H4ClNO, m/z: 141 (M)+.
Quantity
24.4 mL
Type
reactant
Reaction Step One
Quantity
7.71 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
4.44 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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